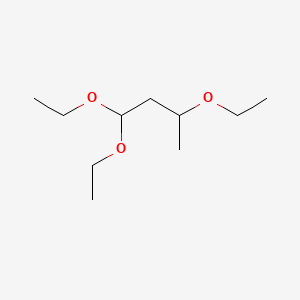

1,1,3-Triethoxybutane

Descripción

Historical Context of Trialkoxyalkane Research

The study of trialkoxyalkanes is intrinsically linked to the broader history of acetal (B89532) and ketal chemistry, which dates back to the 19th century. Acetals are functional groups characterized by a carbon atom bonded to two alkoxy groups, and their formation from aldehydes or ketones with alcohols under acidic conditions has been a fundamental reaction in organic chemistry for over a century. wikipedia.orglibretexts.org Initially, the term "acetal" was reserved for derivatives of aldehydes, while "ketal" was used for those derived from ketones; however, current IUPAC nomenclature classifies ketals as a subset of acetals. wikipedia.org

Early research in the 20th century focused on the mechanisms and extent of acetal formation, with notable contributions from researchers like Adkins and Ninné who investigated the influence of reactant structures on the equilibrium of acetalization. acs.org The development of methods to drive these reversible reactions to completion, such as the removal of water, was a significant advancement. libretexts.org

The synthesis and investigation of trialkoxyalkanes, which can be considered as more complex acetals, emerged from this foundational work. A key development in the preparation of 1,1,3-trialkoxyalkanes was the acid-catalyzed reaction of α,β-unsaturated aldehydes with alcohols. A notable method for synthesizing 1,1,3-Triethoxybutane with high yields (over 90%) involves the reaction of crotonaldehyde (B89634) with ethanol (B145695) in the presence of an acid catalyst, with continuous removal of water. researchgate.net This particular synthesis has been shown to be widely applicable to other α,β-unsaturated aldehydes and aliphatic alcohols, enabling the preparation of a variety of 1,1,3-trialkoxyalkanes. researchgate.net

Scope and Significance in Contemporary Chemical Science

The contemporary relevance of this compound stems from its utility in both industrial processes and advanced organic synthesis. Its distinct chemical properties make it a compound of interest in several specialized fields.

One of the primary industrial applications of this compound is as a frothing agent in the froth flotation process for mineral separation. researchgate.net Froth flotation is a widely used technique to separate valuable minerals from gangue based on differences in their hydrophobicity. mtu.edu Frothers are crucial reagents that stabilize air bubbles, creating a stable froth layer that can be collected. turkchem.net this compound exhibits frothing properties that are distinct from common aliphatic and cyclic alcohols, particularly in terms of froth stability and its insensitivity to the presence of clay minerals. chemicalbook.com This makes it a selective frother, and in many instances, it has been shown to improve the flotation rates of copper and zinc minerals. chemicalbook.com It is reported to be particularly effective in the flotation of oxide copper minerals when using the sulfidization method. chemicalbook.com The mechanism of action for alcohol-based frothers like this compound involves the orientation of their hydrophilic polar groups towards the water phase and their hydrophobic nonpolar groups towards the air phase at the air-water interface, which reduces surface tension and prevents bubble coalescence. turkchem.net

In the realm of organic synthesis, this compound serves as a valuable synthon. It is a key precursor in the synthesis of α,β-unsaturated aldehydes. jocpr.com Furthermore, it has been utilized in the preparation of 1,3-dioxan-5-one (B8718524) derivatives, which are important building blocks for accessing carbohydrate structures. iau.ir This highlights its role as a versatile reagent for constructing more complex molecular architectures.

Recent research has also identified this compound in the hydroethanolic extract of the plant Moringa oleifera. nih.govresearchgate.net This discovery has led to the suggestion of its potential application in wastewater treatment as a hydrophobic modifier. nih.govresearchgate.netcaldic.com

Below are data tables summarizing the key physical and chemical properties of this compound and a typical synthesis protocol.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₃ | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| CAS Number | 5870-82-6 | nih.gov |

| Boiling Point | 225.5 °C at 760 mmHg | lookchem.com |

| Density | 0.891 g/cm³ | chemsrc.com |

| Flash Point | 79.6 °C | lookchem.com |

| Vapor Pressure | 0.129 mmHg at 25 °C | lookchem.com |

| LogP (Octanol/Water) | 2.20060 | lookchem.com |

| Appearance | Colorless liquid | wikipedia.org |

High-Yield Synthesis of this compound

| Parameter | Details | Source |

| Reactants | Crotonaldehyde, Ethanol | researchgate.netgoogle.com |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | google.com |

| Reaction Condition | Refluxing mixture with entrainment of water | researchgate.net |

| Yield | > 90% | researchgate.net |

| Key Process | Continuous removal of water to drive the equilibrium towards product formation | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

5870-82-6 |

|---|---|

Fórmula molecular |

C10H22O3 |

Peso molecular |

190.28 g/mol |

Nombre IUPAC |

1,1,3-triethoxybutane |

InChI |

InChI=1S/C10H22O3/c1-5-11-9(4)8-10(12-6-2)13-7-3/h9-10H,5-8H2,1-4H3 |

Clave InChI |

MDIBXLWYZGZAKL-UHFFFAOYSA-N |

SMILES |

CCOC(C)CC(OCC)OCC |

SMILES canónico |

CCOC(C)CC(OCC)OCC |

Otros números CAS |

5870-82-6 |

Origen del producto |

United States |

Synthetic Methodologies for 1,1,3 Triethoxybutane

Acid-Catalyzed Acetalization Reactions

Acid-catalyzed acetalization is a fundamental and widely utilized method for the formation of acetals, including 1,1,3-triethoxybutane. This reaction involves the conversion of an aldehyde or ketone to an acetal (B89532) through the action of an alcohol in an acidic medium. wikipedia.org The formation of acetals is a reversible equilibrium reaction. wikipedia.org

Reactants and Reaction Conditions for this compound Synthesis

The synthesis of this compound is typically accomplished through the condensation of crotonaldehyde (B89634) with ethanol (B145695). This reaction is carried out in the presence of an acid catalyst and often involves specific techniques to drive the reaction toward the desired product.

The core reaction for producing this compound involves the condensation of crotonaldehyde with ethanol. researchgate.netannalsofrscb.ro This reaction can achieve high yields, with some studies reporting over 90% yield under optimized conditions. researchgate.netresearchgate.net The molar ratio of the reactants is a critical parameter, with an excess of ethanol often used to shift the equilibrium towards the formation of the acetal. google.comyoutube.com For instance, molar ratios of crotonaldehyde to ethanol in the range of 1:6 to 1:20 have been explored, with a ratio of 1:10 being preferable in some processes. google.com

The reaction is typically conducted at an elevated temperature, often at the reflux temperature of the reaction mixture, which is around 78°C. google.com The reaction time can vary, with examples ranging from 5 to 7 hours. google.com

Acid catalysts are essential for the acetalization reaction to proceed at a reasonable rate. wikipedia.org They function by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.comnih.gov

Commonly used acid catalysts for the synthesis of this compound include:

Sulfuric Acid (H₂SO₄) : A strong mineral acid that is effective in catalyzing the reaction. google.comlookchem.com

p-Toluenesulfonic Acid (PTSA or TsOH) : An organic-soluble strong acid that is often preferred due to its milder nature compared to sulfuric acid and its ease of handling as a solid. google.comspegroup.ruwikipedia.org It is frequently used in its monohydrate form (TsOH·H₂O). wikipedia.orgpreprints.org

Hydrochloric Acid (HCl) : Another strong mineral acid that can be used as a catalyst. annalsofrscb.rogoogle.com

Cation Exchange Resins : Solid acid catalysts, such as Indion-130, can also be employed. google.com

As water is a byproduct of the acetalization reaction, its removal from the reaction mixture is crucial to drive the equilibrium towards the formation of the acetal product and prevent the reverse reaction (hydrolysis). wikipedia.orgresearchgate.netrsc.org A common and effective method for water removal is azeotropic distillation, often accomplished using a Dean-Stark apparatus. wikipedia.org This technique involves refluxing the reaction mixture with a solvent that forms a low-boiling azeotrope with water. The azeotrope distills off, and upon condensation, the water separates from the solvent and can be removed, while the solvent is returned to the reaction flask. researchgate.netresearchgate.net This continuous removal of water is a key factor in achieving high yields of this compound. researchgate.netresearchgate.net

Catalytic System Optimization in this compound Production

Optimizing the catalytic system is crucial for enhancing the efficiency, selectivity, and sustainability of this compound production. This involves exploring both homogeneous and heterogeneous catalytic approaches.

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for recycling, and often improved stability under reaction conditions. baranlab.orgrsc.orgsemanticscholar.orgnih.gov

Supported Tungstosilicic Acid:

Tungstosilicic acid (H₄[SiW₁₂O₄₀]) is a heteropoly acid known for its strong acidity and catalytic activity in various acid-catalyzed reactions, including esterification and acetalization. researchgate.netmdpi.comresearchgate.net When supported on materials with a high surface area, such as activated carbon or silica, its catalytic performance can be further enhanced. mdpi.comnih.gov

The application of heterogeneous catalysts like supported tungstosilicic acid in the synthesis of this compound aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. rsc.org

Homogeneous Catalysis

The synthesis of this compound is effectively achieved using homogeneous catalysis, where the catalyst is in the same phase as the reactants. This method typically involves the use of an acid catalyst dissolved in the reaction mixture of crotonaldehyde and ethanol. researchgate.netresearchgate.net The catalyst facilitates the necessary addition and acetalization reactions. A variety of acid catalysts have been proven effective for this transformation, including:

Sulfuric acid google.com

Hydrochloric acid google.com

p-Toluenesulfonic acid google.com

Boron trifluoride etherate (BF₃O(C₂H₅)₂) researchgate.net

Cation exchange resins, such as Indion-130, can also be employed. google.com

In this process, the reactants are typically refluxed, allowing the homogeneous catalyst to efficiently promote the reaction in the liquid phase. researchgate.net The reaction using cis-ethyl vinyl ether-β-d with 1,1-diethoxyethane in the presence of BF₃O(C₂H₅)₂ as a catalyst has been studied as a model for the polymerization of vinyl ethers, yielding this compound-2-d as a primary adduct. researchgate.net

Yield Enhancement Strategies for this compound

Several strategies have been developed to maximize the yield of this compound, with reports of yields exceeding 90%. researchgate.netresearchgate.net A critical strategy is the continuous removal of water, a byproduct of the acetal formation, from the reaction mixture. This is often accomplished by azeotropic distillation, which shifts the reaction equilibrium toward the formation of the product. researchgate.net

Further optimization involves controlling the reaction conditions and stoichiometry. A process has been developed that specifies an elevated reaction temperature and an excess of the alcohol reactant. google.com

Table 1: Optimized Conditions for this compound Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Reactant Molar Ratio (Aldehyde:Alcohol) | 1:6 to 1:20 (1:10 preferred) | google.com |

| Reaction Temperature | 75°C to 80°C | google.com |

| Key Strategy | Entrainment of water | researchgate.net |

Analogous Trialkoxyalkane and Dioxolan/Dioxan Synthesis

The synthetic methodology for this compound serves as a template for producing a wider range of related compounds by varying the starting aldehyde and alcohol.

Extension to Other α,β-Unsaturated Aldehydes

The acid-catalyzed reaction with an alcohol is not limited to crotonaldehyde and has been shown to have wide applicability to α,β-unsaturated aldehydes in general. researchgate.net This allows for the synthesis of a variety of 1,1,3-trialkoxyalkanes. Very high yields, sometimes better than 85%, have been obtained for other compounds in this class, demonstrating the versatility of the method. researchgate.net The reaction of acrolein with alcohols, for instance, has been re-examined to produce β-alkoxypropaldehydes and their corresponding 1,1,3-trialkoxypropanes. researchgate.net

Table 2: Applicability to various α,β-Unsaturated Aldehydes

| Aldehyde | Alcohol | Product Type | Reported Yield | Source |

|---|---|---|---|---|

| Crotonaldehyde | Ethanol | This compound | >90% | researchgate.net |

Incorporation of Monohydric and Polyhydric Alcohols (e.g., Glycols)

The reaction can be adapted by substituting ethanol with other monohydric or polyhydric alcohols. Using different monohydric aliphatic alcohols leads to the corresponding 1,1,3-trialkoxyalkanes. researchgate.net

When polyhydric alcohols, such as glycols, are used in place of monohydric alcohols, the reaction yields cyclic acetal structures. Specifically, the reaction of α,β-unsaturated aldehydes with ethylene (B1197577) glycol (a 1,2-diol) leads to the formation of 1,3-dioxolans, while the use of trimethylene glycol (a 1,3-diol) produces 1,3-dioxans. researchgate.net This variation results in the formation and isolation of the corresponding 2-(ω-hydroxyalkoxy)alkyl-1,3-dioxolans and -dioxans. researchgate.net The synthesis of α,β-unsaturated dioxolanes and dioxanes can also be achieved through trans-acetalisation from dimethylacetals and various diols in an acidic medium. researchgate.netresearchgate.net

Table 3: Reaction with Various Alcohol Types

| Alcohol Type | Example Alcohol | Resulting Product Structure | Source |

|---|---|---|---|

| Monohydric | Ethanol, Propanol, etc. | 1,1,3-Trialkoxyalkane | researchgate.net |

| Polyhydric (1,2-Diol) | Ethylene Glycol | 2-(ω-hydroxyalkoxy)alkyl-1,3-dioxolan | researchgate.net |

Purification and Isolation Techniques for this compound

After the synthesis is complete, a multi-step process is employed to isolate and purify the this compound. The first step involves neutralizing the acid catalyst present in the reaction mixture. This is typically achieved by adding a carbonate salt, such as sodium carbonate, calcium carbonate, or magnesium carbonate. google.com

Following neutralization, the crude product exists in a mixture that may also contain unreacted starting materials, the neutralized catalyst, and polymeric byproducts. The pure this compound is then separated from this mixture via fractional distillation. google.com This purification process is capable of yielding the final product with a purity of 92-95%. google.com

Chemical Transformations and Reaction Mechanisms of 1,1,3 Triethoxybutane

Pyrolysis Reactions of 1,1,3-Triethoxybutane

The pyrolysis of this compound is a key method for producing 1-alkoxy-1,3-butadienes. cdnsciencepub.com

Formation of 1-Alkoxy-1,3-Butadienes

When this compound is passed over a heated catalyst, it undergoes pyrolysis to form 1-ethoxy-1,3-butadiene. cdnsciencepub.comresearchgate.net This reaction is a valuable method for synthesizing this class of compounds. The yield of the resulting 1-alkoxy-1,3-butadiene can be significant, with studies reporting a yield of 45% for 1-ethoxy-1,3-butadiene from the pyrolysis of this compound. cdnsciencepub.comresearchgate.net

Catalyst Influence on Pyrolysis Products (e.g., Barium Silicate)

The choice of catalyst has a considerable impact on the pyrolysis of this compound. Synthetic barium silicate (B1173343) has been effectively used as a catalyst in this process. cdnsciencepub.comresearchgate.net The composition of the barium silicate catalyst, specifically the ratio of barium oxide (BaO) to silicon dioxide (SiO2), can affect the yield of the desired 1-alkoxy-1,3-butadiene product. cdnsciencepub.com While various compositions have been tested, a ratio of BaO:5SiO2 is often recommended. cdnsciencepub.com

Stereochemical Aspects of Butadiene Formation (cis/trans isomerism)

The pyrolysis of this compound can lead to the formation of both cis and trans isomers of 1-ethoxy-1,3-butadiene. For the related compound, 1,1,3-trimethoxybutane, analysis of the pyrolysis product has shown the presence of both cis and trans isomers of 1-methoxy-1,3-butadiene (B1596040), with the cis isomer being the major component in some cases. cdnsciencepub.com The trans isomer of 1-methoxy-1,3-butadiene has been successfully isolated and characterized. cdnsciencepub.com

Dealcoholation Processes Involving this compound

Dealcoholation of this compound is another important reaction pathway. This process can be achieved through acid-catalyzed liquid-phase dealcoholation, which results in the formation of trans-1-ethoxy-1,3-butadiene. dss.go.th This method provides a route to this specific isomer of the butadiene. dss.go.th

Hydrolytic Stability and Decomposition Pathways

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound can undergo hydrolysis. dss.go.th This reaction is essentially the reverse of the acetal (B89532) formation. The presence of an acid catalyst facilitates the cleavage of the ether linkages, leading to the decomposition of the this compound molecule. dss.go.th The reaction of unsaturated ethers like vinyl ethyl ether with a compound containing an acetal function, such as in the formation of this compound, is itself an acid-catalyzed process, highlighting the role of acid in both the formation and decomposition of this compound. dss.go.th

Formation of Butyric Acid and Ethanol (B145695) from this compound

The reaction mechanism proceeds through a series of protonation and nucleophilic attack steps, characteristic of acid-catalyzed acetal hydrolysis. chemistrysteps.comorgoreview.com The presence of water and a strong acid catalyst is essential for the reaction to proceed. libretexts.org

Reaction Mechanism:

The acid-catalyzed hydrolysis of this compound to ultimately yield butyric acid and ethanol can be described in the following stages:

Protonation of an Ethoxy Group: The reaction is initiated by the protonation of one of the oxygen atoms of the ethoxy groups by an acid catalyst (H₃O⁺). This converts the ethoxy group into a good leaving group (ethanol). pearson.com

Formation of a Carbocation Intermediate: The protonated ethoxy group departs as a molecule of ethanol, leading to the formation of a resonance-stabilized carbocation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, resulting in the formation of a protonated hemiacetal. orgoreview.com

Deprotonation: A water molecule removes a proton from the oxonium ion, yielding a hemiacetal and regenerating the acid catalyst.

Protonation of the Remaining Ethoxy Group: The oxygen atom of the second ethoxy group is then protonated.

Elimination of a Second Ethanol Molecule: The protonated ethoxy group is eliminated as another molecule of ethanol, forming a protonated aldehyde.

Formation of Butyraldehyde (B50154): Deprotonation of the protonated aldehyde yields butyraldehyde (butanal) and regenerates the acid catalyst.

Oxidation to Butyric Acid: The butyraldehyde formed in the previous step can be subsequently oxidized to butyric acid. This oxidation step would require the presence of an oxidizing agent or could occur under specific reaction conditions, such as exposure to air over time.

The table below summarizes the key reactants and products in this transformation.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role in the Reaction |

| This compound | C₁₀H₂₂O₃ | 190.28 | Starting Material |

| Water | H₂O | 18.02 | Reactant (Nucleophile) |

| Acid Catalyst (e.g., H₂SO₄) | H₂SO₄ | 98.08 | Catalyst |

| Butyraldehyde | C₄H₈O | 72.11 | Intermediate Product |

| Butyric Acid | C₄H₈O₂ | 88.11 | Final Product |

| Ethanol | C₂H₅OH | 46.07 | Final Product/Leaving Group |

Derivative Synthesis from this compound Precursors

The ability of this compound to generate reactive intermediates upon hydrolysis makes it a valuable starting material for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net

A significant application of this compound as a precursor is in the synthesis of quinoline (B57606) derivatives through a reaction that shares characteristics with the Friedländer synthesis. wikipedia.org This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org

In this context, this compound serves as a source of butyraldehyde. The in-situ generation of butyraldehyde from the hydrolysis of this compound can be reacted with an amino aromatic heterocycle, such as a substituted 2-aminobenzaldehyde, to construct a novel quinoline ring system. mdpi.comorganic-chemistry.org Quinolines and their derivatives are of significant interest due to their presence in numerous natural products and their wide range of pharmaceutical applications. mdpi.comnih.gov

General Reaction Scheme:

The synthesis of a substituted quinoline from this compound and a generic 2-amino aromatic aldehyde can be depicted as follows:

Hydrolysis of this compound: As detailed in section 3.3.2, this compound is first hydrolyzed under acidic conditions to produce butyraldehyde.

Aldol-type Condensation: The butyraldehyde then undergoes an aldol-type condensation with the 2-amino aromatic aldehyde. The α-carbon of the butyraldehyde acts as a nucleophile, attacking the carbonyl carbon of the 2-amino aromatic aldehyde.

Cyclization and Dehydration: The intermediate formed then undergoes an intramolecular cyclization via the attack of the amino group on the carbonyl group of the butyraldehyde moiety. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic quinoline ring.

The table below outlines the classes of compounds involved in this synthetic approach.

| Compound Class | General Structure/Example | Role in Synthesis | Significance of Product |

| Acetal Precursor | This compound | Source of the aldehyde component (butyraldehyde) | Enables in-situ generation of a key reactant |

| Amino Aromatic Heterocycle | 2-Aminobenzaldehyde derivatives | Provides the aniline (B41778) and carbonyl functionalities for annulation | Determines the substitution pattern on the benzene (B151609) ring of the quinoline |

| Aldehyde Intermediate | Butyraldehyde | Reacts with the amino aromatic heterocycle | The alkyl side chain of the aldehyde becomes a substituent on the quinoline ring |

| Novel Heterocyclic Product | Substituted Quinolines | The final synthesized compound | Important scaffolds in medicinal and materials chemistry |

Advanced Analytical Methodologies for 1,1,3 Triethoxybutane Characterization

Chromatographic Techniques for Identification and Quantification

Chromatography, a cornerstone of separation science, is indispensable for isolating 1,1,3-Triethoxybutane from other components in a sample. When coupled with a detector like a mass spectrometer, it provides a powerful tool for both qualitative and quantitative analysis. scioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.com The process involves vaporizing the sample and separating its components on a gas chromatography column before they enter a mass spectrometer. The mass spectrometer then ionizes the components and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. scioninstruments.com

GC-MS has been instrumental in identifying this compound as a naturally occurring compound in various plant species. In these applications, crude or partially purified extracts are injected into the GC-MS system. The compound is then identified by comparing its mass spectrum and retention time with those in established spectral libraries, such as the National Institute of Standards and Technology (NIST) library. scribd.comijeab.com

Several studies have documented the presence of this compound in plant extracts:

An analysis of the ethanolic extract of Cardiospermum halicacabum (Balloon Vine) identified this compound as one of 22 chemical constituents, comprising 0.69% of the total compounds detected. ijprajournal.com

In a study on the roots of Anacyclus pyrethrum, this compound was detected in the ethanolic extract, accounting for 0.51% of the identified phytochemicals. scribd.comijeab.com

The compound has also been reported in hydroethanolic extracts of the bark, leaf, and flower of Moringa oleifera, highlighting its distribution across different parts of the plant. researchgate.net

The table below summarizes the findings from GC-MS analyses of various plant extracts where this compound was identified.

| Plant Species | Part Used | Extraction Method | Percentage of Extract (%) | GC-MS Column Type | Reference |

| Cardiospermum halicacabum | Whole Plant | Soxhlet (Ethanol) | 0.69 | ELITE-5MS | ijprajournal.com |

| Anacyclus pyrethrum | Root | Ethanolic Extraction | 0.51 | DB-WAX | scribd.comijeab.com |

| Moringa oleifera | Bark, Leaf, Flower | Hydroethanolic Extraction | Not Specified | Not Specified | researchgate.net |

While GC-MS is a powerful tool for detection, it is also highly effective for quantification. scioninstruments.com Quantitative analysis by GC-MS typically involves the use of an internal standard—a known amount of a different compound added to the sample. population-protection.eu A calibration curve is first established by analyzing a series of solutions containing known concentrations of this compound and the internal standard. The ratio of the chromatographic peak areas of the analyte to the internal standard is plotted against the concentration. population-protection.eu This calibration curve can then be used to determine the exact concentration of this compound in an unknown reaction mixture sample. population-protection.eu

The compound is known to be synthesized from crotonaldehyde (B89634) and ethanol (B145695) and may be present in various reaction mixtures. dss.go.th For instance, it has been identified as a volatile compound in brandies, which are complex mixtures resulting from fermentation and aging. nist.gov The general principles of quantitative GC-MS are applicable for determining its concentration in such matrices, though specific, detailed protocols for this compound in industrial reaction mixtures are not extensively documented in the referenced literature. population-protection.eu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Characterization Methodologies

Spectroscopy provides fundamental information about the molecular structure and functional groups of a compound. For this compound, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key characterization methods.

Mass spectrometry, particularly as part of a GC-MS system, yields a distinct fragmentation pattern that serves as a molecular fingerprint. nih.gov This data is crucial for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 13C NMR spectra, for example, can confirm the number and chemical environment of the carbon atoms within this compound. nih.gov

Infrared (IR) spectroscopy can be used to identify the functional groups present. In analyses of plant extracts containing this compound, FT-IR has been used to identify the presence of functional groups like C-O-C ether linkages, which are characteristic of the compound's structure. ijeab.comdss.go.th

Key analytical data points for this compound are provided in the table below.

| Analytical Data | Value | Technique | Reference |

| Molecular Formula | C₁₀H₂₂O₃ | - | nist.gov |

| Molecular Weight | 190.28 g/mol | - | nih.gov |

| Kovats Retention Index (Standard Polar Column) | 1310 | Gas Chromatography | nist.govnih.gov |

Applications of 1,1,3 Triethoxybutane in Specialized Chemical Processes

Flotation Frother Chemistry

Frothers are surface-active reagents that are essential in flotation processes to reduce bubble size and promote the formation of a stable froth layer. mcgill.ca 1,1,3-Triethoxybutane falls under the classification of alkoxy-substituted paraffins, a group of frothers known for their power and very low solubility in water. saimm.co.za The primary function of a frother like this compound is to generate a profusion of air bubbles that remain stable enough for hydrophobic mineral particles to attach to them. google.com These particle-laden bubbles then rise to the surface, forming a froth that can be collected. google.com

This compound is recognized for its distinct frothing characteristics, which differ significantly from those of aliphatic and cyclic alcohols, especially concerning froth stability and sensitivity to clay minerals. chemicalbook.com It is valued for its selectivity and has demonstrated the ability to enhance the flotation rates of specific minerals. chemicalbook.com

In the realm of sulfide (B99878) ore flotation, this compound has proven to be an effective frother. It is particularly noted for improving the flotation rates of copper and zinc minerals. chemicalbook.com Its application extends to the flotation of ores containing lead and molybdenum. google.com Furthermore, it is highly effective in the flotation of oxide copper minerals when using the sulfidization method. chemicalbook.com In comparative studies with lead-zinc ore, this compound has shown better grade and recovery for zinc and a better grade for lead when compared to Methyl isobutyl carbinol (MIBC). google.com

This compound is also employed in coal flotation. google.comzarmesh.com The process involves grinding the coal, mixing it with water to form a slurry, and then adding the frother to facilitate the separation of coal from ash and other impurities. google.com While effective, the choice of frother in coal flotation can be influenced by various factors, including the characteristics of the coal itself. ausimm.com

The stability of the froth is a critical factor in the success of the flotation process. Frothers like this compound function by adsorbing at the air-water interface, with their polar groups oriented towards the water phase and the non-polar hydrocarbon chains towards the air phase. saimm.co.za This arrangement reduces the surface tension and hinders bubble coalescence, the merging of smaller bubbles into larger ones. saimm.co.za The prevention of coalescence is crucial as it maintains a smaller bubble size, which is generally more efficient for particle capture. saimm.co.za The presence of solid particles attached to the bubbles further enhances froth stability by physically obstructing the drainage of water from the froth, which can be conceptualized as an increase in the effective viscosity between bubbles. mcgill.ca

The performance of this compound is often benchmarked against other common flotation frothers.

In a laboratory flotation study on a lead/zinc-bearing ore, the performance of a froth flotation composition was tested against a standard baseline using Methyl isobutyl carbinol (MIBC). google.com Another comparison involved testing this compound against other frothers in the treatment of a sulfidic ore. google.com In a study on lead-zinc ore flotation, this compound demonstrated superior grade and recovery for zinc compared to MIBC. google.com

| Parameter | This compound | Methyl Isobutyl Carbinol (MIBC) | Ore Type |

| Zinc Recovery | Better | Standard | Lead-Zinc google.com |

| Zinc Grade | Better | Standard | Lead-Zinc google.com |

| Lead Grade | Similar | Standard | Lead-Zinc google.com |

Table 1: Comparative Performance in Lead-Zinc Ore Flotation

| Frother | Water Solubility | Froth Strength | Selectivity |

| This compound | Low saimm.co.za | Medium ausimm.com | High |

| MIBC (Aliphatic Alcohol) | Limited saimm.co.za | Low ausimm.com | High mcgill.ca |

| Polyglycols (e.g., DF250) | High mcgill.ca | High ausimm.com | Medium ausimm.com |

Table 2: General Characteristics of Selected Flotation Frothers

Surface Activity and Interfacial Phenomena Research

This compound exhibits notable surface-active properties, which have been a subject of research, particularly in the context of mineral processing. Its behavior as a frothing agent in froth flotation processes distinguishes it from common aliphatic and cyclic alcohols. chemicalbook.com The frothing characteristics of this compound, including froth stability and its response to the presence of clay minerals, are markedly different. chemicalbook.com This compound is classified as an alkoxyparaffin-type frother. researchgate.net

In froth flotation, a process that separates hydrophobic materials from hydrophilic ones, frothers are crucial for creating a stable froth layer to capture the desired materials. google.com Effective frothers typically possess a molecular structure with a non-polar (hydrophobic) part and a polar (hydrophilic) part, allowing them to orient at the air-water interface. google.com This orientation enhances the strength and stability of bubble walls, which is essential for holding and concentrating the target hydrophobic material. google.com this compound fits this structural requirement and has been cited as an example of an effective frother alongside compounds like 2-ethyl-3-hexanol and polyalkylene glycols. google.com

Research has shown that this compound is selective and can lead to improved flotation rates for copper and zinc minerals. chemicalbook.com It is considered particularly effective in the flotation of oxide copper minerals when using the sulfidization method. chemicalbook.com However, some studies note that while it is an insoluble frothing reagent, there is limited information available about its specific frothability characteristics compared to more conventional frothers. researchgate.net In certain contexts, its interaction with other substances can be complex; for instance, the addition of fatty acids like oleic acid to this compound can cause significant bubble coalescence and collapse the froth layer entirely. researchgate.net

Interactive Table: Frothing Characteristics of this compound Below is a summary of the observed frothing properties of this compound.

| Property | Observation | Relevance in Flotation | Citations |

| Frother Type | Alkoxyparaffin | Influences interaction with minerals and bubble formation. | researchgate.net |

| Froth Stability | Different from aliphatic/cyclic alcohols. | Affects the efficiency of mineral recovery. | chemicalbook.com |

| Selectivity | Improved rates for copper and zinc minerals. | Enhances the separation of valuable minerals. | chemicalbook.com |

| Interaction | Coalescence when mixed with fatty acids. | Can negatively impact froth stability and process efficiency. | researchgate.net |

Chemical Intermediate in Organic Synthesis

Precursor for Advanced Organic Compounds

This compound serves as a valuable chemical intermediate in the synthesis of more complex molecules. A notable method for its own preparation involves the reaction of crotonaldehyde (B89634) and ethanol (B145695) with an acid catalyst, which can achieve yields of over 90%. researchgate.net This efficient synthesis makes it an accessible building block for further chemical transformations. researchgate.net

Its utility as a precursor is demonstrated in its reactions with unsaturated ethers. In the presence of boron trifluoride etherate, this compound reacts with various alkenyl ethyl ethers, such as propenyl ethyl ether (PEE) and isobutenyl ethyl ether (IBEE), through an acetal (B89532) addition mechanism. dss.go.th These reactions yield other advanced triethoxyalkanes, like 1,1,3-triethoxy-2-methylbutane and 1,1,3-triethoxy-2,2-dimethylbutane. dss.go.th This type of reaction is fundamentally an addition of an alkoxycarbonium ion, formed from the acetal, to the double bond of the unsaturated ether, a process that shares similarities with the propagation step in cationic polymerization. dss.go.th

More recently, this compound has been used in the synthesis of heterocyclic compounds. For example, it was employed in a reaction with 2-amino-4-nitrophenol (B125904) to produce 5-nitro-2-propylbenzo[d]oxazol. acs.org This derivative is a key intermediate in the development of novel broad-spectrum antibacterial agents. acs.org

Utility in Polymer and Materials Science (e.g., Plastics, Resins)

The reactivity of this compound, particularly its role in acetal additions, extends to the field of polymer science. The reaction between acetals and unsaturated ethers is closely related to the mechanisms of cationic polymerization. dss.go.th Research into the cationic copolymerizations of propenyl and isobutenyl ethyl ethers has utilized this compound to study the reactivity of these monomers. dss.go.th

Furthermore, the synthesis process of this compound from crotonaldehyde and ethanol can sometimes result in the formation of a "polymer mixture" alongside the desired product. google.com This suggests that under certain reaction conditions, the precursors or the product itself can engage in polymerization reactions. One study noted that the liquid-phase dealcoholation of this compound is a method to synthesize 1-ethoxy-1,3-butadiene, a monomer that can be used in polymer synthesis. dss.go.th

Novel Functional Materials Development

Hydrophobic Modification in Wastewater Treatment Contexts

Research has identified this compound as a potential agent for creating novel functional materials for environmental applications. Specifically, it has been highlighted for its potential use as a hydrophobic modifier in the context of wastewater treatment. ijlpr.comresearchgate.netnih.gov This application stems from its inherent hydrophobic nature, which allows it to alter the surface properties of other materials, making them more water-repellent.

This potential was uncovered through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydroethanolic extracts from various parts of the Moringa oleifera plant. researchgate.netnih.gov In these studies, this compound was identified as one of the constituent bioactive compounds. researchgate.netnih.govcaldic.com The consistent presence of this compound in the plant extracts led researchers to propose its potential as a source for developing hydrophobic modifiers for wastewater treatment applications. researchgate.netnih.govcaldic.com A separate study on endophytic fungi also identified this compound and noted its role as a hydrophobic modifier in wastewater treatment. ijlpr.com

Interactive Table: Research Findings on this compound Applications The table below details key research findings related to the specialized applications of this compound.

| Application Area | Research Finding | Investigated Via | Potential Impact | Citations |

| Organic Synthesis | Serves as a precursor for advanced triethoxyalkanes and heterocyclic compounds. | Acetal addition reactions with unsaturated ethers; Synthesis of benzoxazole (B165842) derivatives. | Enables the creation of complex molecules for pharmaceuticals and other uses. | dss.go.thacs.org |

| Wastewater Treatment | Identified as a potential hydrophobic modifier. | GC-MS analysis of Moringa oleifera and endophytic fungi extracts. | Development of novel materials for enhancing water purification processes. | ijlpr.comresearchgate.netnih.govcaldic.com |

Occurrence and Identification of 1,1,3 Triethoxybutane in Biological Systems

Phytochemical Profiling of Plant Extracts

Phytochemical analysis of various plant extracts has led to the identification of 1,1,3-triethoxybutane. This compound is typically found as a minor constituent within a broader spectrum of bioactive molecules.

A comprehensive phytochemical investigation of the hydroethanolic extracts from the bark, leaf, and flower of Moringa oleifera revealed the presence of this compound. researchgate.netnih.gov This study, which aimed to evaluate the bioactive compounds and antioxidant potential of the plant, utilized GC-MS analysis to identify the chemical constituents in different plant parts. nih.gov

In total, the analysis identified 29 compounds in the bark, 36 in the leaf, and 24 in the flower extracts. nih.gov Notably, this compound was one of only four compounds found to be present in all three plant parts analyzed, the others being acetophenone, epiglobulol, and n-hexadecanoic acid. nih.gov This consistent presence across different tissues of the plant suggests a potential systemic role for the compound.

The detailed findings for the bark extract are presented below:

Table 1: GC-MS Data for this compound in Moringa oleifera Bark Extract

| Parameter | Value |

| Retention Time (min) | 4.934 |

| Area % | 1.71 |

| Molecular Formula | C₁₀H₂₂O₃ |

Source: Evaluation of bioactive compounds and antioxidant potential of hydroethanolic extract of Moringa oleifera Lam. from Rajasthan, India nih.gov

The endophytic fungus Rhizopus delemer, isolated from the medicinal plant Abutilon indicum, has been found to produce this compound. ijlpr.com A study focusing on the phytochemical and pharmacological properties of the ethanolic extract of this fungus employed GC-MS analysis to identify its bioactive compounds. ijlpr.com The analysis revealed the presence of 20 different compounds. ijlpr.com

Table 2: Identification of this compound in Rhizopus delemer Extract

| Compound Name | Analytical Method | Finding |

| This compound | GC-MS | Identified as one of 20 bioactive compounds in the ethanolic extract. ijlpr.com |

The presence of a closely related compound, "1,1,3-Triethoxy butane," was noted in an ethanolic extract of Andrographis paniculata. In a GC-MS analysis of the whole plant, this ether compound was identified with a very low peak area. Another study on the same plant identified a different but similar compound, "1,1,3-triethoxy-Propane". cabidigitallibrary.org

Table 3: GC-MS Data for a Related Compound in Andrographis paniculata Extract

| Compound Name | Retention Time (RT) | Formula | Peak Area % |

| 1,1,3-Triethoxy butane | 12.878 | C₁₀H₂₂O₃ | 0.09 |

Source: Gas Chromatography Mass Spectrometry Analysis of Andrographis paniculata

An investigation into the bioactive compounds of the ethanolic root extract of Anacyclus pyrethrum using FT-IR and GC-MS analysis successfully identified this compound. researchgate.netscribd.comijeab.com This plant is known for its use in traditional medicine. nih.gov The GC-MS chromatogram showed 60 distinct peaks, indicating a complex mixture of phytochemicals. researchgate.net

Table 4: GC-MS Data for this compound in Anacyclus pyrethrum Root Extract

| Parameter | Value |

| Peak Number | 10 |

| Retention Time (min) | 9.186 |

| Area % | 0.51 |

| Molecular Formula | C₁₀H₂₂O₃ |

| Molecular Weight | 190 |

Source: FT-IR and GC-MS characterization of bioactive compounds from the root extract of Anacyclus pyrethrum Linn researchgate.netscribd.comijeab.com

The brown alga Padina pavonica, collected from the Andaman Island, India, was analyzed for its bioactive components. amazonaws.com A methanolic extract of the dried and powdered alga was subjected to GC-MS analysis, which revealed the presence of twenty chemical constituents. amazonaws.com Among these, this compound was identified. amazonaws.com

Table 5: GC-MS Data for this compound in Padina pavonica Extract

| Parameter | Value |

| Peak Number | 5 |

| Retention Time (min) | 8.281 |

| Area % | 1.40 |

| Molecular Formula | C₁₀H₂₂O₃ |

| Molecular Weight | 190 |

Source: determination of bioactive components in the methanolic extract of padina pavonica using gc-ms technique amazonaws.com

A comparative study on the various extracts of the rhizome of the Insulin Plant (Costus igneus) identified this compound in the ethanolic extract through GC-MS analysis. ipinnovative.com This plant is recognized for its traditional uses. researchgate.netnih.gov The analysis of the ethanolic extract of the rhizome (EEIP) led to the identification of several compounds. ipinnovative.com

Table 6: GC-MS Analysis of this compound in Insulin Plant Rhizome Extract

| Compound Name | Retention Time (min) | Base m/z |

| This compound | 6.977 | 73.05 |

Source: In vitro Antioxidant, Antimicrobial and Antidiabetic activities of Insulin plant rhizome extracts ipinnovative.com

Biosynthetic Pathways (Theoretical/Hypothetical)

The complete biosynthetic pathway for this compound has not been elucidated in any biological system to date. However, based on its chemical structure as an acetal (B89532), a plausible hypothetical pathway can be proposed. Acetal formation in biological systems generally involves the reaction of an aldehyde or a ketone with an alcohol, often catalyzed by enzymes.

This compound is the tri-ethyl acetal of 3-hydroxybutanal. A theoretical biosynthetic route could therefore originate from precursors derived from common metabolic pathways, such as glycolysis or fatty acid metabolism.

A potential hypothetical pathway could involve the following key steps:

Formation of a C4 Precursor: The four-carbon backbone of this compound could be derived from intermediates of primary metabolism. For instance, two molecules of acetyl-CoA could condense to form acetoacetyl-CoA, which can then be reduced to form a C4 aldehyde or alcohol.

Generation of Ethanol (B145695): Ethanol is a common product of fermentation in plants and microorganisms, produced from pyruvate (B1213749) via the action of pyruvate decarboxylase and alcohol dehydrogenase. nih.gov

Stepwise Ethoxylation and Acetal Formation: The biosynthesis could proceed through the reaction of a C4 aldehyde intermediate with ethanol. For example, crotonaldehyde (B89634), a potential intermediate derived from the aldol (B89426) condensation of acetaldehyde, could undergo reduction and subsequent ethoxylation. Alternatively, 3-hydroxybutanal could be a key intermediate. The formation of the acetal at the C1 position would involve the reaction of the aldehyde group with two molecules of ethanol, while the ethoxy group at the C3 position would likely result from the etherification of a hydroxyl group. The entire process would necessitate specific enzymes, likely belonging to the transferase and lyase families, to catalyze these condensation and etherification reactions.

It is important to emphasize that this proposed pathway is purely hypothetical and awaits experimental validation through isotopic labeling studies and the identification of the specific enzymes involved. The presence of ethanol as a solvent during the extraction process in many studies also raises the possibility that this compound could be an artifact formed during sample preparation, rather than a true natural product. However, its consistent identification across different studies and plant species suggests a potential biological origin.

Computational and Theoretical Studies on 1,1,3 Triethoxybutane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to model or mimic the behavior of molecules. These methods are crucial for predicting how a molecule like 1,1,3-triethoxybutane might interact with biological systems or other chemicals.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a protein target.

In a 2022 study, this compound was included in a library of 116 phytocompounds identified from Paris polyphylla rhizomes for an in silico analysis against two breast cancer receptors: estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net The study aimed to identify potential inhibitors of these receptors from natural sources. The molecular docking analysis was performed using AutoDock 4.1, a common software for such studies. researchgate.net

The results of the molecular docking showed that this compound had a binding energy of -4.4 kcal/mol with the EGFR tyrosine kinase domain. The analysis also identified the specific amino acid residues in the protein's binding pocket that are predicted to interact with this compound. researchgate.net

Table 1: Molecular Docking Results of this compound with EGFR Tyrosine Kinase

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| This compound | -4.4 | Met742, Lys721, Thr830, Asp831, Val702, Leu820, Ala719, Leu764, Thr766 |

Data from a study on phytocompounds as potential inhibitors of breast cancer receptors. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory applications)

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic properties of a molecule based on its electron density. researchgate.net DFT is widely used in chemistry to study molecular geometries, reaction mechanisms, and spectroscopic properties. researchgate.netjmchemsci.com

Conformational Analysis: Like other flexible molecules, this compound can exist in various spatial arrangements or conformations. DFT can be used to calculate the relative energies of these different conformations to identify the most stable structures. nih.gov

Electronic Properties: DFT calculations can provide insights into the electronic properties of this compound, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jmchemsci.com These properties are crucial for understanding the molecule's reactivity.

Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, such as NMR chemical shifts. nih.gov For acetals, studies have shown that DFT calculations, when properly scaled, can accurately predict 13C NMR chemical shifts, which can aid in structural elucidation and conformational analysis. nih.govresearchgate.net

Reaction Mechanisms: DFT is a powerful tool for studying the mechanisms of chemical reactions. For instance, it could be used to investigate the hydrolysis of this compound or its role in other chemical transformations by mapping the potential energy surface of the reaction. acs.org

The application of DFT to similar molecules, such as other acetals and ethers, has been demonstrated in numerous studies. For example, DFT has been used to evaluate the 13C NMR chemical shifts of various cyclic and acyclic acetals, showing good agreement with experimental data after empirical scaling. nih.gov In another study, DFT was used to investigate the nucleophilic reactivity of silyl (B83357) enol ethers and ketene (B1206846) silyl acetals. researchgate.net Furthermore, quantum chemical calculations have been applied to understand the electronic structure and reactivity of ethers like dimethyl ether and 2-chloroethyl ethyl ether. researchgate.networldscientific.com These examples highlight the potential of DFT to provide a deeper understanding of the chemical and physical properties of this compound.

Environmental Dynamics and Degradation Research for 1,1,3 Triethoxybutane

Degradation Pathways and Mechanisms

The degradation of 1,1,3-triethoxybutane in the environment can occur through both abiotic and biotic pathways. Abiotic degradation primarily involves oxidative and hydrolytic processes, while biotic degradation involves transformation by microorganisms.

The chemical structure of this compound, which contains acetal (B89532) and ether functional groups, dictates its susceptibility to oxidative and hydrolytic degradation.

Hydrolytic Degradation:

Acetals, in general, are known to be susceptible to hydrolysis under acidic conditions, while they exhibit greater stability in neutral or basic media. nih.gov The hydrolysis of an acetal is an acid-catalyzed reaction that proceeds through the formation of a resonance-stabilized carboxonium ion intermediate. nih.gov The reaction is initiated by the protonation of one of the alkoxy groups, followed by the elimination of an alcohol molecule to form the intermediate. A subsequent attack by a water molecule on the carbocation and deprotonation yields a hemiacetal, which further hydrolyzes to an aldehyde and another alcohol molecule. In the case of this compound, hydrolysis would lead to the formation of 3-ethoxybutyraldehyde and ethanol (B145695).

While this compound is generally considered to have no significant reactivity with water under neutral conditions godavaribiorefineries.com, the presence of acids will catalyze its breakdown. Therefore, in acidic environmental compartments, such as acidic soils or atmospheric water droplets, hydrolytic degradation can be a significant pathway. The rate of this hydrolysis is dependent on the pH of the environment. nih.gov

Oxidative Degradation:

In the atmosphere, the primary oxidative degradation pathway for organic compounds like this compound is through reaction with hydroxyl radicals (•OH). perflavory.com These radicals can abstract a hydrogen atom from the carbon backbone of the molecule, initiating a series of reactions that can lead to the fragmentation of the molecule. The estimated atmospheric half-life for the reaction of this compound with hydroxyl radicals provides an indication of its persistence in the air. Materials Safety Data Sheets often recommend avoiding strong oxidizing agents, which underscores the potential for oxidative degradation. chemsrc.com

The complete mineralization of this compound through degradation processes ultimately leads to the formation of simple inorganic compounds. Under conditions of complete combustion or advanced oxidative processes, the carbon and hydrogen atoms in the molecule are converted to carbon dioxide (CO₂) and water (H₂O), respectively. However, incomplete combustion or certain degradation pathways can result in the formation of carbon monoxide (CO) as a hazardous byproduct. chemsrc.com The identification of this compound in the extract of Moringa oleifera has led to suggestions of its potential application in wastewater treatment as a hydrophobic modifier. nih.gov

Biotransformation Studies

Biotransformation, or the degradation of chemical compounds by living organisms, is a crucial process in determining the environmental persistence of a substance. For this compound, evidence suggests that it is susceptible to microbial degradation.

The substance is not considered to be persistent, bioaccumulative, or toxic (PBT). godavaribiorefineries.com Furthermore, it is recommended that wastewater containing this compound undergo biological treatment before being discharged into the aquatic environment, which strongly implies its biodegradability. godavaribiorefineries.com The estimated biotransformation half-life for 3-ethoxybutyraldehyde diethyl acetal, a synonym for this compound, further supports its potential for biological degradation.

However, the effect of this compound on microbial communities can be complex. In a study investigating the toxicity of various flotation chemicals on the thermoacidophilic archaeon Sulfolobus metallicus, this compound was found to have a negative effect on the microorganism. researchgate.net This indicates that while the compound may be biodegradable by certain microbial consortia, it can also exhibit inhibitory or toxic effects on specific microbial species, particularly at higher concentrations. The degradation of acetal-containing polymers by microbial enzymes has been documented, where the polymer is broken down into smaller, assimilable monomers. sciepub.comfrontiersin.org

Q & A

Basic Research Questions

Q. How can 1,1,3-Triethoxybutane be identified and quantified in complex biological matrices like plant extracts or gut microbiota samples?

- Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) is the primary method for identification and quantification. Key parameters include a retention index (RI) of 1295.7 and specific ion fragments for confirmation. For plant matrices, hydroethanolic extraction (e.g., 70% ethanol) optimizes recovery, followed by column chromatography for purification. In gut microbiota studies, solid-phase microextraction (SPME) paired with GC–MS is recommended to isolate the compound from complex microbial metabolites .

Q. What natural sources of this compound are documented, and how do extraction methods influence yield?

- Methodological Answer : The compound is identified in Moringa oleifera (leaves, bark, flowers) via hydroethanolic extraction. Leaves show higher yields due to greater lipid solubility, while flowers require longer extraction times. Optimizing solvent polarity (e.g., ethanol-to-water ratios) and sonication duration can improve recovery rates. Comparative studies suggest leaves yield ~18.4 µg/g, whereas bark and flowers yield lower concentrations .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data are limited, general acetal-handling precautions apply:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- In case of exposure, rinse thoroughly with water and consult a physician.

- Store in airtight containers at 4°C to minimize volatility .

Advanced Research Questions

Q. How does this compound function as a hydrophobic modifier in wastewater treatment, and what experimental models validate its efficacy?

- Methodological Answer : The compound’s ethoxy groups enhance hydrophobicity, enabling adsorption of organic pollutants (e.g., polycyclic aromatic hydrocarbons). Experimental validation involves:

- Batch adsorption assays : Measure pollutant removal efficiency using functionalized adsorbents.

- Surface tension analysis : Compare interfacial activity with synthetic surfactants.

- In situ studies using Moringa extracts show ~30% improved pollutant sequestration, though purity-dependent efficacy requires further validation .

Q. What challenges arise when correlating this compound concentrations with microbial community shifts in gut microbiota studies?

- Methodological Answer : Key challenges include:

- Co-elution interference : Use tandem MS (GC–MS/MS) to resolve overlapping peaks.

- Microbial variability : Pair concentration data with 16S rRNA sequencing and multivariate analysis (e.g., redundancy analysis) to isolate compound-specific effects.

- Dose-response calibration : Establish threshold concentrations (e.g., ≥0.17 µg/g) that significantly alter microbial diversity .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across plant matrices?

- Methodological Answer : Discrepancies arise from matrix-specific synergies (e.g., coexisting flavonoids in leaves) or extraction artifacts. To address this:

- Isolate the compound : Use preparative HPLC to eliminate matrix effects.

- Dose-controlled assays : Compare bioactivity of pure compound versus crude extracts.

- Statistical modeling : Apply partial least squares regression (PLSR) to differentiate compound-specific effects from matrix contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.